molecular formula C11H17NO2 B3045563 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- CAS No. 109926-16-1

1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-

Cat. No. B3045563
M. Wt: 195.26 g/mol
InChI Key: WTAVVEWYSBIMAF-UHFFFAOYSA-N
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Patent
US06995153B2

Procedure details

In a similar manner to Reference Example 23, 3-amino-1-propanol (27.0 g) was reacted with 2-methoxybenzylchloride (5.00 g) to obtain 3-(2-methoxybenzylamino)-1-propanol (3.48 g, 50%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[CH3:6][O:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10]Cl>>[CH3:6][O:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][NH:1][CH2:2][CH2:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NCCCO
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(CCl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNCCCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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